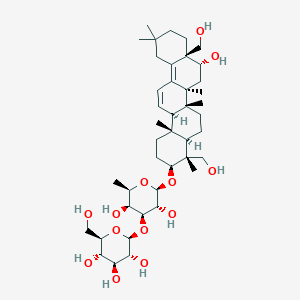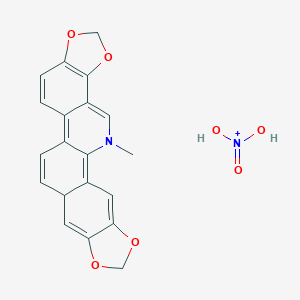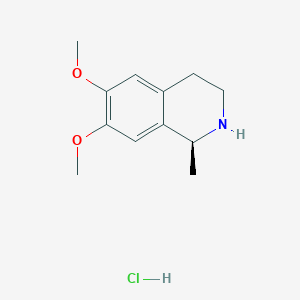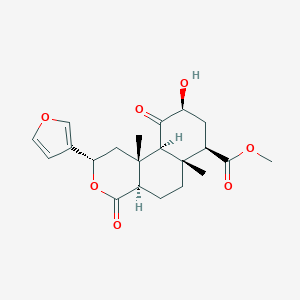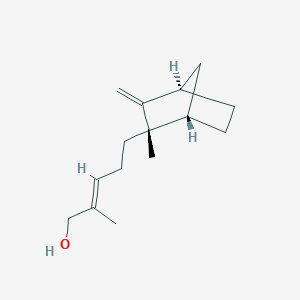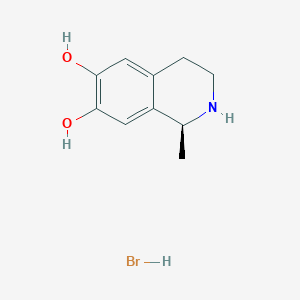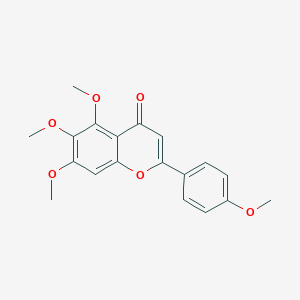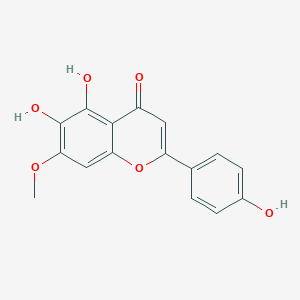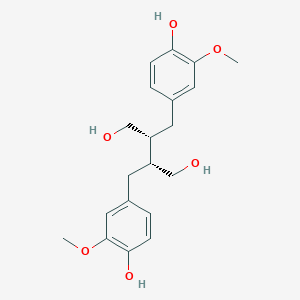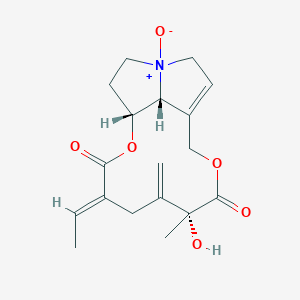
Silychristin
Overview
Description
Mechanism of Action
Target of Action
Silychristin, a flavonolignan derived from the milk thistle, has been identified as a potent inhibitor of the thyroid hormone transporter MCT8 . It also exhibits anti-platelet properties and has been found to inhibit α-glucosidase, which plays a role in the treatment of diabetes mellitus type II .
Mode of Action
This compound interacts with its targets in a variety of ways. It inhibits the uptake of thyroid hormones into cells by selectively blocking the MCT8 transmembrane transporter . This makes it a powerful and selective inhibitor for the MCT8 transporter . In terms of its anti-platelet properties, this compound inhibits collagen-induced activation, leading to the formation of blood platelet aggregates and microparticles .
Biochemical Pathways
The biosynthesis of this compound involves the oxidative coupling of a flavonoid and a phenylpropanoid moiety . The two biosynthetic precursors specifically for this compound are taxifolin and coniferyl alcohol, which are both biosynthesized via the phenylpropanoid pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been explored using in silico methods. A quantitative structure–activity relationship (QSAR) model based on data from a parallel artificial membrane permeability assay (PAMPA) was used to estimate bioavailability after oral administration .
Result of Action
This compound has been found to act as an antioxidant within cells . It has also been shown to inhibit NO production in LPS-stimulated macrophages . Furthermore, it has been found to modulate multidrug resistance by inhibiting P-glycoprotein (P-gp) expression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the intake of silymarin, which contains this compound, can lead to disruptions of the thyroid system due to the essential role played by the thyroid hormone in human metabolism . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Silychristin interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of T3 uptake by MCT8 . The antioxidant capacity of this compound and its derivatives has been evaluated in both classical biochemical antioxidant assays and cellular assays .
Cellular Effects
This compound influences cell function through its antioxidant, anti-inflammatory, and multidrug resistance modulation activity . It has been shown to inhibit NO production in LPS-stimulated macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates multidrug resistance by the direct inhibition of P-gp .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its antioxidant capacity has been evaluated in cellular assays
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Silicristin is typically extracted from the fruits of milk thistle (Silybum marianum) using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . Industrial production methods often involve the formation of lipophilic complexes of silicristin with phospholipids to enhance its absorption and bioavailability .
Chemical Reactions Analysis
Silicristin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives like anhydrosilychristin, isothis compound, and 2,3-dehydrothis compound . These derivatives exhibit different antioxidant capacities and biological activities .
Scientific Research Applications
Silicristin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to modulate multidrug resistance . In biology and medicine, silicristin is known for its hepatoprotective effects, protecting liver cells against toxins and promoting liver regeneration . It also exhibits anti-inflammatory properties and has been studied for its potential to inhibit the growth of cancer cells . In the pharmaceutical industry, silicristin is used as a constituent of dietary supplements for improving liver functions .
Comparison with Similar Compounds
Silicristin is often compared with other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin . While all these compounds exhibit antioxidant and hepatoprotective properties, silicristin is unique in its potent inhibition of the MCT8 transmembrane transporter, which blocks the uptake of thyroid hormones into cells . This makes silicristin a powerful and selective inhibitor, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865692 | |
| Record name | 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33889-69-9 | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 176 °C | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of silychristin?
A1: this compound is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, this compound A and this compound B, differing in the configuration at the stereocenter connecting the two moieties. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []
Q3: How can this compound be identified and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for this compound analysis. [, , ] These methods allow separation and quantification of this compound and its isomers from other silymarin components.
Q4: What is the solubility of this compound?
A4: this compound, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]
Q5: What are the main biological activities of this compound?
A5: this compound displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]
Q6: How does this compound exert its antioxidant effects?
A6: this compound acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []
Q7: How does this compound compare to other silymarin components in terms of antioxidant activity?
A7: this compound exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed this compound's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []
Q8: Does this compound influence the Nrf2 signaling pathway?
A8: Yes, this compound and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.
Q9: What is the role of this compound in inflammation?
A9: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]
Q10: Does this compound interact with blood platelets?
A10: Research suggests that this compound can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []
Q11: Does this compound affect blood vessels?
A11: this compound, particularly its sulfated metabolite this compound-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.
Q12: What is the impact of this compound on liver health?
A12: this compound contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]
Q13: Does this compound have anticancer potential?
A13: While more research is needed, preliminary evidence suggests that this compound may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []
Q14: Does this compound inhibit α-amylase?
A14: Recent research has identified this compound derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for this compound in regulating blood sugar levels.
Q15: How is this compound metabolized in the body?
A15: this compound undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]
Q16: What is the bioavailability of this compound?
A16: this compound exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]
Q17: Can the bioavailability of this compound be enhanced?
A17: Strategies to enhance this compound bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]
Q18: What are the potential applications of this compound in drug development?
A18: this compound holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


